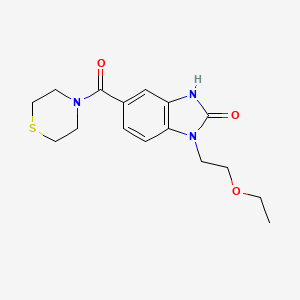

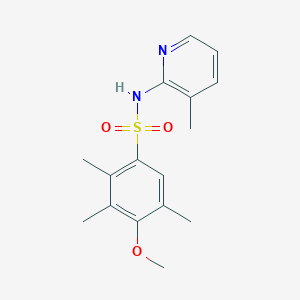

1-(2-ethoxyethyl)-5-(thiomorpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Benzimidazole derivatives, including those with substitutions similar to the specified compound, are generally synthesized through a variety of methods. One common approach involves the nitro reductive cyclization reaction of nitroanilines with aldehydes, followed by cyclization to form the benzimidazole ring. This method is exemplified in the synthesis of benzimidazoles containing piperazine or morpholine skeletons, which were synthesized starting from morpholin-4-yl-2-nitroaniline with various aldehydes, using sodium hydrosulfite as a reagent (Özil et al., 2018). Such methodologies might also be applicable to the synthesis of the specified compound, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the specified compound, can be characterized by various spectroscopic methods. Studies often utilize NMR, IR, and mass spectroscopy for structural elucidation. For example, an investigation on the molecular structure and vibrational analysis of a dimethylmorpholine-4-yl-methyl benzimidazole derivative was conducted using Gaussian 09W for quantum chemical calculations and GIAO method for NMR chemical shifts (Medetalibeyoğlu et al., 2019). These techniques could similarly be applied to analyze the molecular structure of 1-(2-ethoxyethyl)-5-(thiomorpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one.

Chemical Reactions and Properties

Benzimidazole derivatives can participate in a variety of chemical reactions, including C–C and C–N bond formation reactions in water, which exemplify their reactivity and functional group transformations (Yadav et al., 2020). These reactions are pivotal for the functionalization and further derivatization of benzimidazole compounds. Similarly, the specified compound could undergo reactions at its functional groups, including the thiomorpholin-4-ylcarbonyl and ethoxyethyl groups, allowing for the synthesis of a wide range of derivatives.

属性

IUPAC Name |

3-(2-ethoxyethyl)-6-(thiomorpholine-4-carbonyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-2-22-8-5-19-14-4-3-12(11-13(14)17-16(19)21)15(20)18-6-9-23-10-7-18/h3-4,11H,2,5-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFHMRYXLQTMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCSCC3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5533179.png)

![8-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-2-(3-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5533188.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5533206.png)

![19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B5533214.png)

![N-(2,4-dimethylphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5533221.png)

![4-(1,3-benzodioxol-5-yloxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5533230.png)

![(4aS*,7aR*)-1-(2,5-dimethoxybenzoyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5533236.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5533267.png)

![1-(3-methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5533280.png)

![6-oxo-6H-benzo[c]chromen-3-yl 4-fluorobenzoate](/img/structure/B5533287.png)